molecular formula C5H4N4O2 B13335640 methyl 3-cyano-1H-1,2,4-triazole-5-carboxylate

methyl 3-cyano-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B13335640
M. Wt: 152.11 g/mol
InChI Key: WYIWDXKDSCFYOF-UHFFFAOYSA-N
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Description

Methyl 3-cyano-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound that contains a triazole ring. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine. The presence of the cyano and carboxylate groups in its structure makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-cyano-1H-1,2,4-triazole-5-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . Another method involves the hydroxymethylation of 1H-1,2,4-triazole with formaldehyde in the presence of barium hydroxide, followed by oxidation and esterification .

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes using methanol and appropriate catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the triazole ring and prevent side reactions.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-cyano-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or carboxylate groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols are used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Methyl 3-cyano-1H-1,2,4-triazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-cyano-1H-1,2,4-triazole-5-carboxylate involves its interaction with various molecular targets. The cyano and carboxylate groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The triazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Uniqueness: Methyl 3-cyano-1H-1,2,4-triazole-5-carboxylate is unique due to the presence of both cyano and carboxylate groups, which enhance its reactivity and versatility in synthetic applications. These functional groups also contribute to its potential biological activities, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C5H4N4O2

Molecular Weight

152.11 g/mol

IUPAC Name

methyl 3-cyano-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C5H4N4O2/c1-11-5(10)4-7-3(2-6)8-9-4/h1H3,(H,7,8,9)

InChI Key

WYIWDXKDSCFYOF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=NN1)C#N

Origin of Product

United States

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